molecular formula C13H9ClN4 B2581431 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine CAS No. 956756-16-4

2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine

Cat. No. B2581431
CAS RN: 956756-16-4
M. Wt: 256.69
InChI Key: MLUVBSAQSDYMKG-UHFFFAOYSA-N
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Description

“2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine” is a nitrogen-containing heterocyclic compound . It contains a pyrrole and a pyrazine ring, which are common in many bioactive molecules .


Synthesis Analysis

The synthesis of similar compounds, such as pyrrolopyrazine derivatives, often involves methods like cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of trisubstituted pyrrolo [1,2- a] pyrazines .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrazolyl thiazole derivatives, closely related to 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine, has been developed using microwave irradiation. These compounds are characterized by NMR, IR, and LCMS data, indicating their potential for further chemical analysis and applications (Jothikrishnan, Narasimhan & Shafi, 2010).

Crystal Structure Analysis

  • Research on pyrazole compounds, similar to this compound, has involved the synthesis and crystal structure determination of N-substituted pyrazolines. These studies provide valuable insights into the molecular structure and potential interactions of these compounds (Loh et al., 2013).

Antimicrobial and Anticancer Properties

  • A study on pyrazine and oxadiazole derivatives, related to the chemical structure of interest, reported antimicrobial and anti-tubercular activities. These compounds were evaluated using spectroscopic analysis and molecular docking, suggesting their potential as new anti-cancer drugs (Al-Tamimi et al., 2018).
  • Another study synthesized novel pyrazoline analogues with anti-inflammatory effects. These compounds showed significant inhibition of phospholipase A2, indicating their potential for development as nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).

properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazol-3-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4/c14-10-2-1-3-11(8-10)18-7-4-12(17-18)13-9-15-5-6-16-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUVBSAQSDYMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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